

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by ON 108600

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Compound of Interest

Compound Name: ON 108600

Cat. No.: B15542653

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Introduction

ON 108600 is a novel multi-kinase inhibitor that has demonstrated potent anti-cancer activity, particularly in inducing apoptosis in tumor cells.^{[1][2][3]} This compound has shown efficacy in various cancer models, including chemotherapy-resistant triple-negative breast cancer (TNBC).^{[1][4]} **ON 108600** targets several kinases, including Casein Kinase 2 (CK2), Traf2- and Nck-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), leading to cell cycle arrest and programmed cell death.

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. This application note provides a detailed protocol for the analysis of apoptosis induced by **ON 108600** in cancer cells using Annexin V and PI staining, followed by flow cytometric analysis.

Mechanism of Apoptosis Induction by **ON 108600**

ON 108600 exerts its pro-apoptotic effects by inhibiting multiple signaling pathways crucial for cancer cell survival and proliferation. By targeting kinases such as CK2 and TNIK, **ON 108600**

can disrupt cellular processes, leading to the induction of apoptosis. This multi-targeted approach makes it an effective agent against aggressive and resistant cancer phenotypes.

Data Presentation

The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing apoptosis in a cancer cell line (e.g., MDA-MB-231) treated with **ON 108600** for 48 hours.

Treatment Group	Viable Cells (%) (Annexin V- / PI-)	Early Apoptotic Cells (%) (Annexin V+ / PI-)	Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control (0 μ M ON 108600)	95.2 \pm 2.1	2.5 \pm 0.8	2.3 \pm 0.5
ON 108600 (1 μ M)	65.7 \pm 3.5	25.1 \pm 2.9	9.2 \pm 1.3
ON 108600 (5 μ M)	30.4 \pm 4.2	48.9 \pm 3.8	20.7 \pm 2.5

Experimental Protocols

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials

- Cancer cell line of interest (e.g., MDA-MB-231, BT-20)
- Complete cell culture medium
- **ON 108600** (dissolved in a suitable solvent, e.g., DMSO)
- Phosphate-Buffered Saline (PBS), Ca^{2+} and Mg^{2+} free
- Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

- Flow cytometer

Protocol

- Cell Seeding:
 - Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
- Treatment with **ON 108600**:
 - Allow cells to adhere overnight.
 - Treat the cells with various concentrations of **ON 108600** (e.g., 0.1, 1, 5, 10 μ M) and a vehicle control (e.g., DMSO).
 - Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours). The optimal incubation time will vary depending on the cell line.
- Cell Harvesting:
 - For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells.
 - Wash the adherent cells with PBS.
 - Detach the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).
 - Combine the detached cells with the cells from the collected medium.
 - For suspension cells, directly collect the cells.
 - Centrifuge the cell suspension at 300 x g for 5 minutes.
- Staining:
 - Discard the supernatant and wash the cells twice with cold PBS.
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.

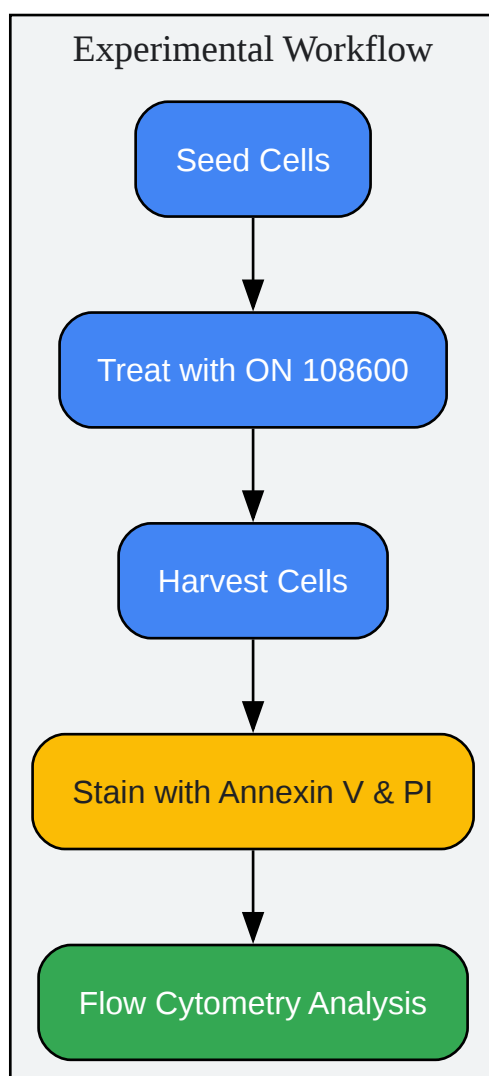
- Transfer 100 µL of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
- Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.
 - Analyze the samples on a flow cytometer.
 - Use unstained and single-stained controls to set up compensation and gates.

Data Analysis

The principles of analysis are as follows:

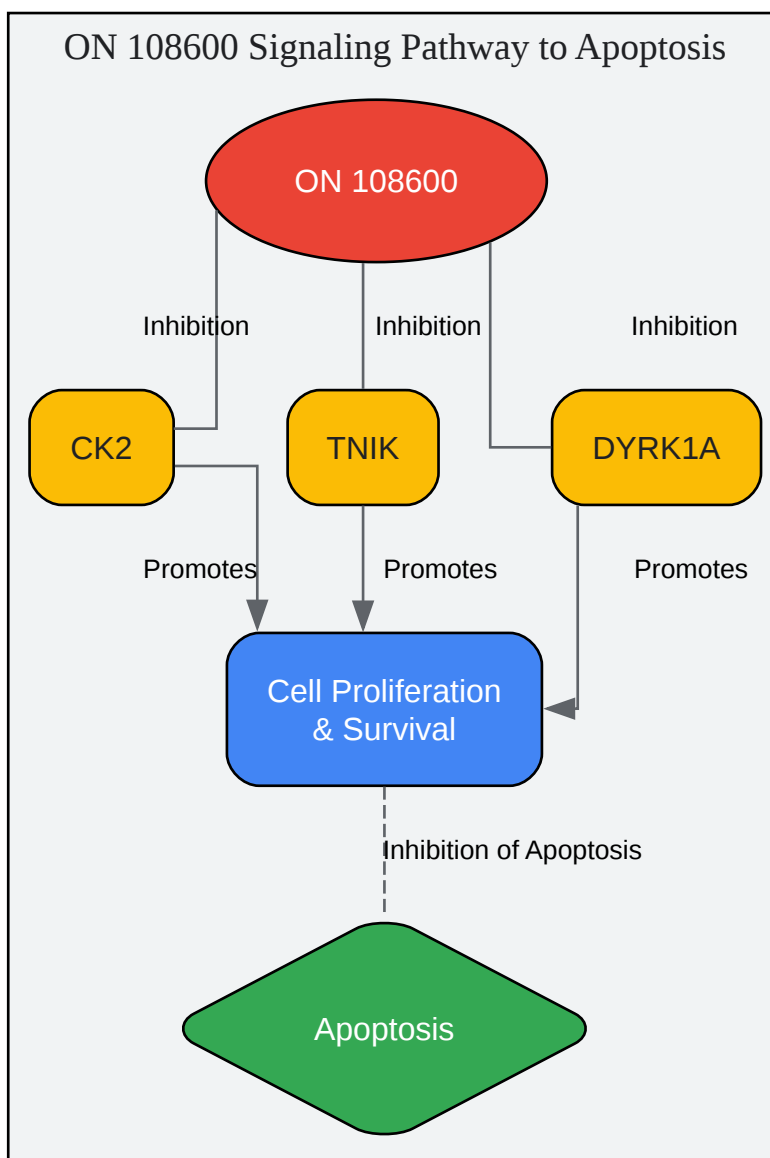
- Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations



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Caption: A streamlined workflow for the analysis of apoptosis induced by **ON 108600**.



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Caption: Simplified signaling pathway of **ON 108600** leading to the induction of apoptosis.

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